Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the condensation of an appropriate aldehyde with hydrazine, followed by cyclization and esterification reactions . One common method involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The amino and ester groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Known for its use in the synthesis of heterocyclic compounds.
3-Amino-5-methyl-1H-pyrazole: Used as a beta-sheet template in peptide studies.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Synthesized via multi-component reactions and used in medicinal chemistry
Uniqueness
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Biological Activity
Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H13N3O2
- Molecular Weight : 171.20 g/mol
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission. This inhibition can lead to reduced levels of nitric oxide (NO), impacting inflammation and vascular function .
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways involved in inflammation and cancer progression, particularly the NF-kB pathway. By modulating this pathway, it can exert anti-inflammatory effects and potentially influence tumor growth .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within the range of 50–100 µg/mL, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through several preclinical studies. In models of acute inflammation, it significantly reduced edema and inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). These findings suggest that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It was shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which mitigate cellular damage .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Effective against Staphylococcus aureus with an MIC of 75 µg/mL. |
Study 2 | Anti-inflammatory Effects | Reduced IL-6 levels by 30% in LPS-stimulated macrophages. |
Study 3 | Neuroprotection | Increased SOD activity by 40% in neuronal cell cultures exposed to oxidative stress. |
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |
InChI Key |
XVKUNFDWZLPTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C(=O)OC)N |
Origin of Product |
United States |
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